

(S)-PF-04995274 contraindications and exclusion criteria in studies

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Compound of Interest

Compound Name: (S)-PF-04995274

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This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the contraindications and exclusion criteria observed in clinical studies of **(S)-PF-04995274**.

Frequently Asked Questions (FAQs)

Q1: What are the primary psychiatric conditions that exclude a subject from participating in a clinical trial of **(S)-PF-04995274**?

A1: Subjects with a history of or current DSM-V diagnosis of bipolar disorder, schizophrenia, or eating disorders are typically excluded. While individuals with other comorbid psychiatric disorders may be included, this is at the discretion of the investigator to ensure the diagnosis will not compromise safety or data quality. Additionally, a first-degree relative with a diagnosis of Bipolar Disorder type 1 is an exclusion criterion.^[1]

Q2: Are there specific medical conditions that are considered contraindications for treatment with **(S)-PF-04995274** in research settings?

A2: Yes, individuals with a history of or current medical conditions that could interfere with the safety of the participant or the scientific integrity of the study are excluded. These include, but are not limited to, epilepsy/seizures, brain injury, severe hepatic or renal disease, severe gastrointestinal problems, Central Nervous System (CNS) tumors, and severe neurological

problems like Parkinson's disease.[1][2] Any clinically significant abnormal values in liver function tests, clinical chemistry, blood pressure, or ECG would also lead to exclusion.[1][2]

Q3: What are the restrictions on concomitant medications for participants in **(S)-PF-04995274** studies?

A3: Participants are generally excluded if they are currently taking strong cytochrome P450 (CYP) enzyme inhibitors, such as fluoxetine, paroxetine, or fluvoxamine, to avoid potential drug-drug interactions.[1] The use of non-prescription medication may be permissible if the investigator determines it will not interfere with the study procedures or compromise safety.[1]

Q4: Are there lifestyle or behavioral factors that would disqualify a subject from a trial?

A4: Several lifestyle factors are considered exclusion criteria. These include night-shift work or recent travel involving significant timezone changes.[1][2] Excessive caffeine consumption, defined as more than eight cups of standard caffeinated drinks or six cups of stronger coffee daily, is a reason for exclusion.[2] Smoking more than 10 cigarettes per day is also a disqualifying factor.[2] Furthermore, a history of stimulant abuse (e.g., amphetamine, cocaine) or alcohol dependence at any time, or alcohol abuse within the last year, would exclude a participant.[2]

Q5: What are the guidelines regarding pregnancy and contraception for study participants?

A5: Current pregnancy, breastfeeding, or planning a pregnancy during the study period are strict exclusion criteria. Female participants must have a negative urine pregnancy test at screening and before the first dose. All participants engaging in sexual activity that could result in pregnancy must agree to use a highly effective method of contraception from the screening visit until 30 days after receiving the study medication. Male participants are also prohibited from donating sperm during this period.[1][2]

Q6: Are there any physical parameters, such as BMI, that are considered for exclusion?

A6: Yes, participants with a Body Mass Index (BMI) outside the range of 18 to 36 kg/m² at the screening visit are excluded from the studies.[1][2]

Quantitative Exclusion Criteria

Parameter	Exclusion Range/Condition	Source
Body Mass Index (BMI)	< 18 kg/m ² or > 36 kg/m ²	[1] [2]
Daily Cigarette Consumption	> 10 cigarettes	[2]
Daily Caffeine Consumption	> 8 cups of standard caffeinated drinks or > 6 cups of stronger coffee/caffeinated drinks	[2]
Recent Antidepressant Therapy	At least one course of antidepressant therapy at a therapeutic dose for at least four weeks within the current depressive episode (for treatment-resistant studies)	[3]
Washout Period for Previous Studies	Participation in a psychological or medical study involving medication within the last 3 months	[2]

Experimental Protocol Overview

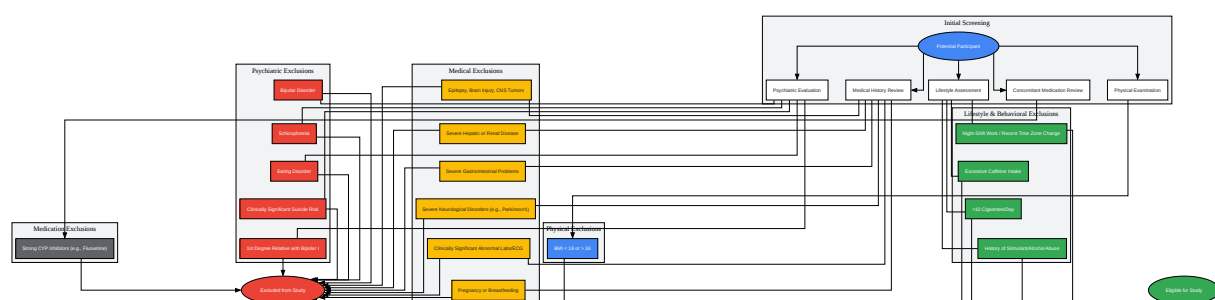
In a representative study investigating the effects of PF-04995274 on emotional processing in unmedicated depression (the RESTAND study), a double-blind, placebo-controlled, randomized between-groups design was employed. The study recruited 90 patients with a current episode of Major Depressive Disorder (MDD). Participants were randomized to receive a 7-day treatment with either PF-04995274 (15 mg daily), citalopram (20 mg daily as a positive control), or a matched placebo.[\[4\]](#)[\[5\]](#)[\[6\]](#) The primary assessments included behavioral facial expression recognition tasks and functional Magnetic Resonance Imaging (fMRI) to observe implicit emotional face processing.[\[5\]](#)[\[6\]](#)

Another study focused on treatment-resistant depression utilized a similar randomized, double-blind, placebo-controlled design. In this trial, 50 medicated patients with treatment-resistant

MDD were randomized to receive either PF-04995274 (15 mg daily) or a placebo for one week as an adjunctive therapy to their ongoing antidepressant treatment.[7]

Visualizing Exclusion Criteria

The following diagram illustrates the logical flow of the key exclusion criteria in the clinical studies of **(S)-PF-04995274**.



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Caption: Flowchart of key exclusion criteria for **(S)-PF-04995274** clinical trials.

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